molecular formula C16H21NOS B1613101 Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone CAS No. 898788-08-4

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone

Cat. No.: B1613101
CAS No.: 898788-08-4
M. Wt: 275.4 g/mol
InChI Key: GWXLZXMNAGHMOY-UHFFFAOYSA-N
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Description

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C16H21NOS and a molecular weight of 275.41 g/mol . It features a unique structure comprising a cyclobutane ring, a thiomorpholine moiety, and a phenyl group, making it an intriguing subject for various scientific studies.

Scientific Research Applications

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone has diverse applications in scientific research:

Preparation Methods

The synthesis of Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclobutyl ketone with thiomorpholine and a phenyl group under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. In medical research, it has been shown to inhibit certain enzymes and receptors, leading to the suppression of tumor growth. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone can be compared with other similar compounds, such as:

    Cyclobutyl phenyl ketone: Lacks the thiomorpholine moiety, making it less versatile in biological applications.

    Thiomorpholinomethyl phenyl ketone: Does not have the cyclobutane ring, which may affect its chemical reactivity and biological activity.

Properties

IUPAC Name

cyclobutyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-16(14-4-2-5-14)15-6-1-3-13(11-15)12-17-7-9-19-10-8-17/h1,3,6,11,14H,2,4-5,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXLZXMNAGHMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643398
Record name Cyclobutyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-08-4
Record name Cyclobutyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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